Tafluposide
Overview
Description
Tafluposide, also known as F11782, is an epipodophyllotoxin derivative currently undergoing phase I clinical trials. It is structurally similar to the established anti-cancer drug etoposide but is mechanistically distinct. This compound is a dual inhibitor of topoisomerases I and II, which impairs the binding of these enzymes to DNA without stabilizing the cleavage complex .
Preparation Methods
The synthesis of tafluposide involves several key steps:
Conversion of Pentafluorophenoxyacetic Acid to Acid Chloride: Pentafluorophenoxyacetic acid is treated with oxalyl chloride to form the corresponding acid chloride.
Condensation with 4’-(Benzyloxycarbonyl)etoposide: The acid chloride is then condensed with 4’-(benzyloxycarbonyl)etoposide to yield a diester.
Hydrogenolysis: The benzyloxycarbonyl protecting group is removed via hydrogenolysis over palladium on carbon to produce a phenol.
Phosphorylation: The phenol is reacted with phosphoryl chloride, followed by aqueous work-up to yield the target phosphate.
Chemical Reactions Analysis
Tafluposide undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial in modifying the functional groups within the molecule.
Substitution Reactions: this compound can undergo substitution reactions, particularly involving its phenolic and phosphate groups.
Common Reagents and Conditions: Typical reagents include oxalyl chloride for acylation, palladium on carbon for hydrogenolysis, and phosphoryl chloride for phosphorylation.
Scientific Research Applications
Tafluposide has significant applications in scientific research, particularly in the field of oncology:
Cancer Treatment: this compound is being investigated for its anti-tumor activity in various solid tumors.
Mechanistic Studies: As a dual inhibitor of topoisomerases I and II, this compound is used to study the mechanisms of DNA replication and repair.
Drug Development: This compound serves as a lead compound for developing new anti-cancer agents with improved efficacy and reduced side effects.
Mechanism of Action
Tafluposide exerts its effects by inhibiting the catalytic activity of topoisomerases I and II. These enzymes are crucial for DNA replication and repair. By inhibiting their activity, this compound prevents the binding of these enzymes to DNA, leading to the accumulation of DNA strand breaks and ultimately cell death. This mechanism is distinct from other topoisomerase inhibitors, which often stabilize the cleavage complex .
Comparison with Similar Compounds
Tafluposide is structurally and mechanistically similar to other epipodophyllotoxin derivatives, such as etoposide and teniposide. it is unique in its dual inhibition of topoisomerases I and II without stabilizing the cleavage complex. This unique mechanism may result in different therapeutic profiles and side effects compared to other topoisomerase inhibitors .
Similar Compounds
Etoposide: An established anti-cancer drug that inhibits topoisomerase II.
Teniposide: Another epipodophyllotoxin derivative with similar mechanisms of action.
Podophyllotoxin: The natural product from which these derivatives are synthesized.
Properties
IUPAC Name |
[(2R,4aR,6R,7R,8S,8aR)-6-[[(5S,5aR,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H35F10O20P/c1-13-64-9-22-39(70-13)42(72-23(56)10-65-40-33(52)29(48)27(46)30(49)34(40)53)43(73-24(57)11-66-41-35(54)31(50)28(47)32(51)36(41)55)45(71-22)74-37-16-7-19-18(68-12-69-19)6-15(16)25(26-17(37)8-67-44(26)58)14-4-20(62-2)38(21(5-14)63-3)75-76(59,60)61/h4-7,13,17,22,25-26,37,39,42-43,45H,8-12H2,1-3H3,(H2,59,60,61)/t13-,17+,22-,25-,26+,37-,39-,42+,43-,45+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJVUHUGTUDWRK-CSLCKUBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)OC(=O)COC8=C(C(=C(C(=C8F)F)F)F)F)OC(=O)COC9=C(C(=C(C(=C9F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)OC(=O)COC8=C(C(=C(C(=C8F)F)F)F)F)OC(=O)COC9=C(C(=C(C(=C9F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H35F10O20P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170767 | |
Record name | Tafluposide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1116.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179067-42-6 | |
Record name | Tafluposide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179067426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tafluposide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAFLUPOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN043X3ZDW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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